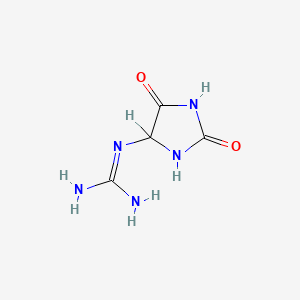![molecular formula C14H24F2N2O2 B12948507 Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5,5-difluoro-2,9-diazaspiro[55]undecane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 5,5-difluoro-2,9-diazaspiro[55]undecane-2-carboxylate typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include palladium catalysts and hydrogen gas for hydrogenation reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur, where the difluoro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The difluoro groups and spirocyclic structure may allow it to bind to particular enzymes or receptors, modulating their activity. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
- Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
These compounds share similar spirocyclic structures but differ in the presence and position of functional groups. The uniqueness of this compound lies in its difluoro groups, which may impart distinct chemical and biological properties.
Properties
Molecular Formula |
C14H24F2N2O2 |
|---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-6-14(15,16)13(10-18)4-7-17-8-5-13/h17H,4-10H2,1-3H3 |
InChI Key |
IXQANMFDWUNAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CCNCC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


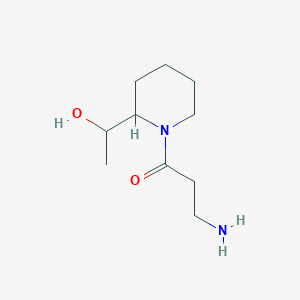
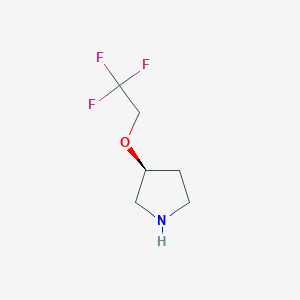
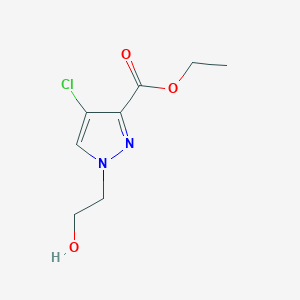
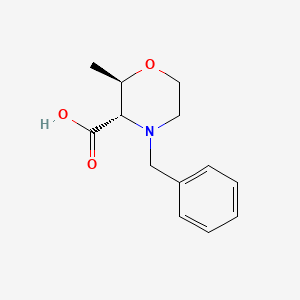
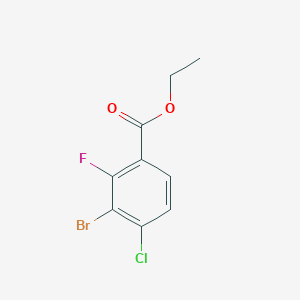
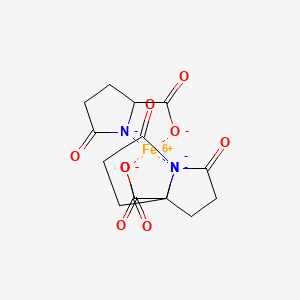
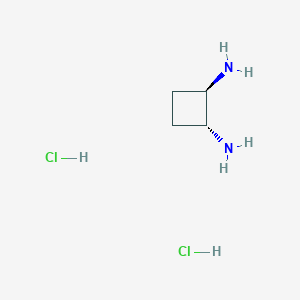
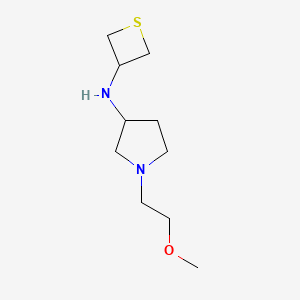
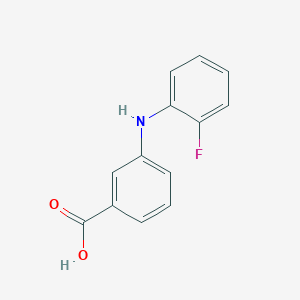
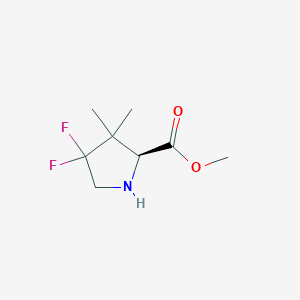
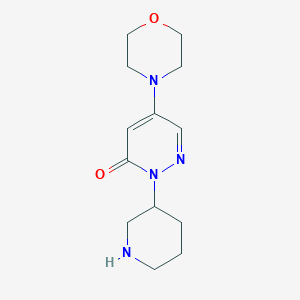
![(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12948500.png)

